molecular formula C24H22ClN7O B12460192 N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide

Cat. No.: B12460192
M. Wt: 459.9 g/mol
InChI Key: NKPYNLUPZRHGSR-UHFFFAOYSA-N
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Description

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide is a complex organic compound belonging to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine core substituted with phenylamino and chlorophenyl groups, making it a subject of interest for its potential biological and chemical properties .

Preparation Methods

The synthesis of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide typically involves the condensation of cyanuric chloride with aniline derivatives. The reaction is carried out under controlled conditions, often using solvents like dichloromethane and catalysts to facilitate the process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it has been shown to exhibit binding affinity to certain viral proteins, potentially disrupting viral replication .

The molecular pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with cellular signaling pathways. These mechanisms contribute to its potential therapeutic effects .

Comparison with Similar Compounds

N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide can be compared with other triazine derivatives, such as:

The uniqueness of N2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chlorophenyl)alaninamide lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C24H22ClN7O

Molecular Weight

459.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)amino]propanamide

InChI

InChI=1S/C24H22ClN7O/c1-16(21(33)27-20-14-8-9-17(25)15-20)26-22-30-23(28-18-10-4-2-5-11-18)32-24(31-22)29-19-12-6-3-7-13-19/h2-16H,1H3,(H,27,33)(H3,26,28,29,30,31,32)

InChI Key

NKPYNLUPZRHGSR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Cl)NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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